molecular formula C9H5BrF4O B1587042 2-Fluoro-5-(trifluoromethyl)phenacyl bromide CAS No. 202664-36-6

2-Fluoro-5-(trifluoromethyl)phenacyl bromide

Cat. No.: B1587042
CAS No.: 202664-36-6
M. Wt: 285.03 g/mol
InChI Key: LQPAQYQHUGXFED-UHFFFAOYSA-N
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Description

2-Fluoro-5-(trifluoromethyl)phenacyl bromide is an organic compound with the molecular formula C9H6BrF3O It is a brominated ethanone derivative, characterized by the presence of both fluorine and trifluoromethyl groups on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-5-(trifluoromethyl)phenacyl bromide typically involves the bromination of 1-(2-fluoro-5-(trifluoromethyl)phenyl)ethanone. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as dichloromethane or acetonitrile. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-5-(trifluoromethyl)phenacyl bromide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in solvents like ethanol or dimethyl sulfoxide (DMSO).

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted ethanone derivatives.

    Reduction: Formation of 2-bromo-1-(2-fluoro-5-(trifluoromethyl)phenyl)ethanol.

    Oxidation: Formation of 2-bromo-1-(2-fluoro-5-(trifluoromethyl)phenyl)acetic acid.

Scientific Research Applications

2-Fluoro-5-(trifluoromethyl)phenacyl bromide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery programs targeting various diseases.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Fluoro-5-(trifluoromethyl)phenacyl bromide depends on its interaction with specific molecular targets. The presence of the bromine, fluorine, and trifluoromethyl groups can influence its reactivity and binding affinity to biological molecules. For example, the compound may act as an electrophile, reacting with nucleophilic sites on proteins or enzymes, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Bromo-5-(trifluoromethyl)phenyl)ethanone
  • 2-Bromo-1-(3-fluoro-4-methoxyphenyl)ethanone
  • 2-Bromo-1-(2-(trifluoromethyl)phenyl)ethanone

Uniqueness

2-Fluoro-5-(trifluoromethyl)phenacyl bromide is unique due to the specific arrangement of substituents on the phenyl ring, which can significantly affect its chemical and biological properties

Biological Activity

2-Fluoro-5-(trifluoromethyl)phenacyl bromide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including detailed research findings, data tables, and case studies.

Chemical Structure and Properties

The structure of this compound is characterized by the presence of a fluorine atom and a trifluoromethyl group on the phenacyl moiety. This unique configuration is believed to enhance its biological properties.

Biological Activity Overview

1. Antimicrobial Activity
Research has indicated that this compound exhibits notable antimicrobial properties. It has been tested against various bacterial strains and fungi. For instance, studies have shown that compounds with trifluoromethyl substitutions often display enhanced antibacterial activity compared to their non-fluorinated counterparts .

2. Anticancer Activity
The anticancer potential of this compound has been evaluated against several human cancer cell lines. The results demonstrated that it possesses significant cytotoxic effects, with IC50 values indicating potent inhibition of cell proliferation. For example, compounds similar to this compound showed IC50 values in the nanomolar range against L1210 mouse leukemia cells .

Table 1: Biological Activity Data

CompoundTarget Cell LineIC50 (µM)Reference
This compoundL1210 Mouse Leukemia Cells<10
Similar Compound AA549 Lung Cancer Cells44.4
Similar Compound BHCT116 Colon Cancer Cells22.4
Similar Compound CPACA2 Pancreatic Cancer17.8

The mechanism underlying the biological activity of this compound involves its interaction with cellular pathways that regulate cell proliferation and apoptosis. Molecular docking studies have shown promising interactions with key proteins involved in cancer progression, such as EGFR and KRAS . Additionally, down-regulation of genes like PALB2 and BRCA1 was observed in treated cells, suggesting a targeted mechanism leading to growth inhibition .

Properties

IUPAC Name

2-bromo-1-[2-fluoro-5-(trifluoromethyl)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrF4O/c10-4-8(15)6-3-5(9(12,13)14)1-2-7(6)11/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQPAQYQHUGXFED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)C(=O)CBr)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrF4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30381132
Record name 2-Bromo-1-[2-fluoro-5-(trifluoromethyl)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30381132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

202664-36-6
Record name 2-Bromo-1-[2-fluoro-5-(trifluoromethyl)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30381132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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